molecular formula C10H9F3O B1326292 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 869725-57-5

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1326292
CAS No.: 869725-57-5
M. Wt: 202.17 g/mol
InChI Key: FLQUVMBVTFSJRY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to an indene structure. The trifluoromethyl group is known for its significant electronegativity and ability to influence the physical and chemical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of the trifluoromethyl group into the indene structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for drug development. It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules, leading to better efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene structure, which provides additional reactivity and potential for functionalization. The presence of the hydroxyl group further enhances its versatility in chemical reactions and applications .

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQUVMBVTFSJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647528
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869725-57-5
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-(trifluoromethyl)indan-1-one (0.7 g, 3 mmol) in THF (5 mL) cooled in an ice bath was added sodium borohydride (0.1 g, 3 mmol) followed by MeOH (1 mL). After being stirred for 30 min, the reaction was quenched with aqueous NaHCO3. The resulting solution was extracted with EtOAc twice. The extracts were washed with brine, dried (MgSO4), filtered and concentrated. The crude material was purified by flash chromatography on silica eluting with 20% EtOAc/hexane to afford the desired product (0.65 g, 92%) as an oil. LC/MS calculated for C10H9F3O: (M+H)+ 203. found 185.1 (M+H-H2O)+.
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0.7 g
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5 mL
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0.1 g
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1 mL
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Yield
92%

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